

Application Notes and Protocols: In Vivo Biodistribution of c(phg-isoDGR-(NMe)k)

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Compound of Interest		
Compound Name:	c(phg-isoDGR-(NMe)k)	
Cat. No.:	B3182023	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic peptide c(phg-isoDGR-(NMe)k) is a potent and selective ligand for $\alpha 5\beta 1$ integrin, a cell surface receptor implicated in tumor angiogenesis and metastasis.[1][2] Its ability to specifically target $\alpha 5\beta 1$ makes it a promising candidate for the development of targeted diagnostics and therapeutics. To evaluate its potential in vivo, c(phg-isoDGR-(NMe)k) can be trimerized with a chelator such as TRAP (1,4,7-triazacyclononane-1,4,7-triacetic acid), radiolabeled with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga), and used as a tracer for Positron Emission Tomography (PET) imaging.[1][3][4] This document provides detailed protocols for in vivo biodistribution studies of [⁶⁸Ga]TRAP-(c(phg-isoDGR-(NMe)k))3 in a human melanoma xenograft mouse model.

Principle

The in vivo biodistribution study aims to determine the uptake, distribution, and clearance of the radiolabeled peptide in a living organism. By quantifying the amount of radioactivity in various organs and the tumor at different time points post-injection, researchers can assess the tumor-targeting efficacy and the overall pharmacokinetic profile of the compound. This is a critical step in the preclinical evaluation of any potential radiopharmaceutical.

Quantitative Biodistribution Data



The following table summarizes representative ex vivo biodistribution data for a ⁶⁸Ga-labeled trimeric RGD-like peptide in a mouse xenograft model, presented as the percentage of the injected dose per gram of tissue (%ID/g) at 1-hour post-injection. This data is illustrative and serves as a reference for expected outcomes.

Organ/Tissue	Mean %ID/g (± SD)
Blood	1.5 ± 0.4
Heart	0.8 ± 0.2
Lungs	2.1 ± 0.5
Liver	3.5 ± 0.8
Spleen	1.2 ± 0.3
Pancreas	0.9 ± 0.2
Stomach	1.8 ± 0.6
Intestines	2.5 ± 0.7
Kidneys	15.2 ± 3.1
Muscle	0.7 ± 0.2
Bone	1.1 ± 0.3
Brain	0.2 ± 0.1
Tumor	8.9 ± 2.1

Data is representative and compiled from studies on similar ⁶⁸Ga-labeled multimeric RGD peptides.

Experimental Protocols Radiolabeling of TRAP-(c(phg-isoDGR-(NMe)k))₃ with Gallium-68

This protocol describes the radiolabeling of the trimerized peptide with ⁶⁸Ga.



Materials:

- TRAP-(c(phg-isoDGR-(NMe)k))₃ peptide conjugate
- ⁶⁸Ge/⁶⁸Ga generator
- 0.05 M HCI
- Sodium acetate buffer (pH 4.5)
- Heating block
- Radio-TLC system
- C18 Sep-Pak light cartridge

Procedure:

- Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.05 M HCl.
- Add the ⁶⁸GaCl₃ eluate to a vial containing the TRAP-(c(phg-isoDGR-(NMe)k))₃ peptide (typically 5-10 nmol) dissolved in sodium acetate buffer.
- Incubate the reaction mixture at 95°C for 10 minutes.
- After incubation, perform quality control using a radio-TLC system to determine the radiochemical purity.
- Purify the radiolabeled peptide using a C18 Sep-Pak light cartridge, pre-conditioned with ethanol and water.
- Wash the cartridge with water to remove unreacted ⁶⁸Ga.
- Elute the final product, [68Ga]TRAP-(c(phg-isoDGR-(NMe)k))₃, with a small volume of ethanol/saline solution.
- The final product is ready for in vivo administration after sterile filtration.



Animal Model and Tumor Xenograft Implantation

This protocol details the establishment of the M21 human melanoma xenograft model.

Materials:

- M21 human melanoma cells
- Female athymic nude mice (4-6 weeks old)
- Cell culture medium (e.g., RPMI-1640) with 10% FBS
- Matrigel (optional)
- Sterile PBS
- Syringes and needles

Procedure:

- Culture M21 human melanoma cells in appropriate media until they reach 80-90% confluency.
- Harvest the cells by trypsinization and wash them with sterile PBS.
- Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel (optional, to enhance tumor growth) to a final concentration of 5 x 10⁷ cells/mL.
- Subcutaneously inject 100 μ L of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
- Monitor the mice regularly for tumor growth. The tumors are typically ready for imaging studies when they reach a size of 100-300 mm³.

In Vivo PET/CT Imaging and Biodistribution Study

This protocol outlines the procedure for PET/CT imaging and subsequent ex vivo biodistribution analysis.



Materials:

- Mice with established M21 tumor xenografts
- [68Ga]TRAP-(c(phg-isoDGR-(NMe)k))₃ radiotracer
- Anesthesia system (e.g., isoflurane)
- Small animal PET/CT scanner
- Gamma counter
- · Dissection tools
- · Weighing scale

Procedure:

- Animal Preparation:
 - Fast the mice for 4-6 hours before the experiment to reduce background signal.
 - Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1-1.5% for maintenance).
- Radiotracer Injection:
 - Administer approximately 5-10 MBq of [68Ga]TRAP-(c(phg-isoDGR-(NMe)k))₃ in a volume of 100-150 μL via the lateral tail vein.
- PET/CT Imaging:
 - Position the anesthetized mouse in the PET/CT scanner.
 - Acquire a CT scan for anatomical reference and attenuation correction.
 - Perform a static PET scan for 10-15 minutes at 60 minutes post-injection. Dynamic scanning can also be performed to assess tracer kinetics.
- Ex Vivo Biodistribution:

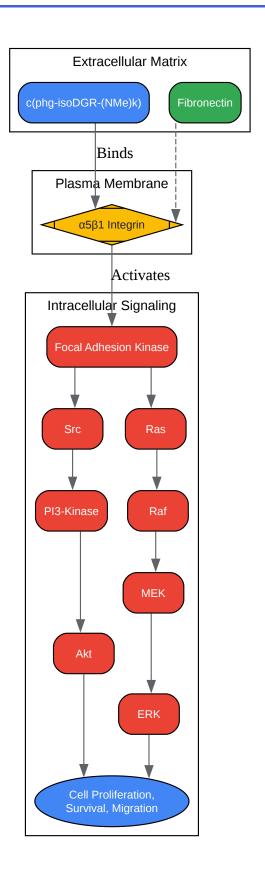


- Immediately after the final imaging session, euthanize the mouse by a humane method (e.g., CO₂ asphyxiation followed by cervical dislocation).
- Dissect major organs and tissues (blood, heart, lungs, liver, spleen, pancreas, stomach, intestines, kidneys, muscle, bone, brain, and tumor).
- Wash the tissues to remove excess blood, blot them dry, and weigh them.
- Measure the radioactivity in each tissue sample and in standards of the injected dose using a calibrated gamma counter.
- Data Analysis:
 - Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
 The formula is: %ID/g = (Radioactivity in tissue / Tissue weight) / (Total injected radioactivity) * 100

Visualizations α5β1 Integrin Signaling Pathway

The binding of **c(phg-isoDGR-(NMe)k)** to $\alpha 5\beta 1$ integrin can trigger downstream signaling cascades that influence cell behavior.





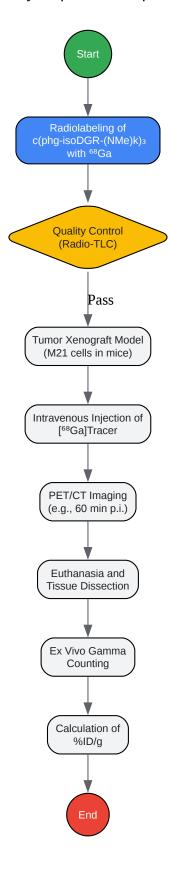
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Caption: $\alpha 5\beta 1$ Integrin Signaling Cascade.



Experimental Workflow for In Vivo Biodistribution Study

The following diagram illustrates the key steps in the experimental workflow.





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Caption: In Vivo Biodistribution Workflow.

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